molecular formula C10H19N3O2 B5470390 (2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide

(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide

Cat. No.: B5470390
M. Wt: 213.28 g/mol
InChI Key: VIABFASHQHHYNB-XFXZXTDPSA-N
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Description

(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide is a chemical compound with a unique structure that includes an azepane ring, an ethyl chain, and a hydroxyiminoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions.

    Formation of the Hydroxyiminoacetamide Group: This group is formed through the reaction of an appropriate amide with hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyiminoacetamide group can form hydrogen bonds with target proteins, affecting their function. The azepane ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-[2-(piperidin-1-yl)ethyl]-2-hydroxyiminoacetamide: Similar structure but with a piperidine ring instead of an azepane ring.

    (2Z)-N-[2-(morpholin-1-yl)ethyl]-2-hydroxyiminoacetamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to its analogs with different ring structures.

Properties

IUPAC Name

(2Z)-N-[2-(azepan-1-yl)ethyl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c14-10(9-12-15)11-5-8-13-6-3-1-2-4-7-13/h9,15H,1-8H2,(H,11,14)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIABFASHQHHYNB-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CCNC(=O)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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